{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone
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Overview
Description
This compound is a complex organic molecule with the molecular formula C23H17ClF3N3O2
. It contains several functional groups, including a piperazine ring, a pyridine ring, and a naphthofuran ring .
Molecular Structure Analysis
The molecule has a complex structure with several rings. The trifluoromethyl group attached to the pyridine ring could potentially increase the molecule’s stability and reactivity .Physical and Chemical Properties Analysis
The compound has a molecular weight of459.85
. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .
Scientific Research Applications
Synthesis and Chemical Characterization
A significant area of research has involved the synthesis of complex organic compounds containing the naphthofuran moiety. Abdelhamid, Shokry, and Tawfiek (2012) developed new synthetic pathways for pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines featuring the naphthofuran unit. Their work highlights a methodological approach to creating derivatives that might include structures akin to the specified chemical compound, offering insights into synthetic strategies and chemical characterizations of such entities. This research underscores the foundational steps necessary for synthesizing and understanding the chemical properties of compounds related to "{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone" (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Activities
Investigations into the biological activities of compounds featuring naphthofuran and related structures have been conducted. For instance, the study on new pyridine derivatives by Patel, Agravat, and Shaikh (2011) elaborates on the synthesis of compounds that, while not directly mentioned, share structural similarities with the chemical compound . These compounds were evaluated for their antimicrobial activity, providing a glimpse into the potential biological applications of complex organic molecules incorporating naphthofuran units. Such research is crucial for understanding how compounds with specific functional groups may exhibit biological activities, which could inform future studies on related substances (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Given the use of trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries, it can be inferred that this compound may interact with a variety of biochemical pathways .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the development of drugs, suggesting that this compound may have significant biological activity .
Future Directions
Properties
IUPAC Name |
benzo[e][1]benzofuran-2-yl-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPOFFVRPEBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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